Cas no 89379-50-0 (Benzenamine, 2,4-dibromo-5-chloro-)
Benzenamine, 2,4-dibromo-5-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,4-dibromo-5-chloro-
- Aniline, 2,4-dibromo-5-chloro-;
- E92290
- 89379-50-0
- 2,4-dibromo-5-chloroaniline
- EN300-7017520
- CS-0190532
- 4,6-dibromo-3-chloroaniline
- AKOS024437950
- 2,4-dibromo-5-chlorobenzenamine
- Z1551942142
-
- Inchi: 1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
- InChI Key: BACVPJHHNIIIQX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1N)Cl)Br
Computed Properties
- Exact Mass: 282.84000
- Monoisotopic Mass: 282.83990Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 4.02840
Benzenamine, 2,4-dibromo-5-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7017520-0.05g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 0.05g |
$101.0 | 2023-07-10 | |
| Enamine | EN300-7017520-0.1g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 0.1g |
$152.0 | 2023-07-10 | |
| Enamine | EN300-7017520-0.25g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 0.25g |
$216.0 | 2023-07-10 | |
| Enamine | EN300-7017520-0.5g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 0.5g |
$407.0 | 2023-07-10 | |
| Enamine | EN300-7017520-1.0g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 1.0g |
$528.0 | 2023-07-10 | |
| Enamine | EN300-7017520-2.5g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 2.5g |
$1034.0 | 2023-07-10 | |
| Enamine | EN300-7017520-5.0g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 5.0g |
$1530.0 | 2023-07-10 | |
| Enamine | EN300-7017520-10.0g |
2,4-dibromo-5-chloroaniline |
89379-50-0 | 95% | 10.0g |
$2269.0 | 2023-07-10 | |
| 1PlusChem | 1P021PN4-50mg |
2,4-Dibromo-5-chloroaniline |
89379-50-0 | 95% | 50mg |
$182.00 | 2024-04-20 | |
| 1PlusChem | 1P021PN4-100mg |
2,4-Dibromo-5-chloroaniline |
89379-50-0 | 95% | 100mg |
$243.00 | 2024-04-20 |
Benzenamine, 2,4-dibromo-5-chloro- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzenamine, 2,4-dibromo-5-chloro-
Recent Advances in the Study of Benzenamine, 2,4-dibromo-5-chloro- (CAS: 89379-50-0) in Chemical Biology and Pharmaceutical Research
Benzenamine, 2,4-dibromo-5-chloro- (CAS: 89379-50-0) is a halogenated aniline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromine and chlorine substitutions, has been investigated for its role as a building block in the synthesis of more complex molecules, as well as for its biological activity. Recent studies have explored its utility in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a precursor in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The research demonstrated that derivatives of Benzenamine, 2,4-dibromo-5-chloro- exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential in addressing the global challenge of antibiotic resistance. The study utilized computational modeling and in vitro assays to optimize the compound's structure for enhanced binding affinity and selectivity.
In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of Benzenamine, 2,4-dibromo-5-chloro- derivatives. A 2024 preprint article available on bioRxiv reported that certain analogs of this compound displayed promising inhibitory effects on the proliferation of glioblastoma cells. The mechanism of action was linked to the disruption of mitochondrial function and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses. These findings open new avenues for the development of targeted therapies for aggressive brain cancers.
The chemical reactivity of Benzenamine, 2,4-dibromo-5-chloro- has also been a focus of recent research. A study in Organic Letters (2023) detailed innovative synthetic routes that leverage the compound's halogen atoms for palladium-catalyzed cross-coupling reactions. This work has implications for the efficient production of diverse heterocyclic scaffolds, which are valuable in medicinal chemistry. The researchers emphasized the compound's versatility as a starting material for the construction of complex molecular architectures.
From a safety and pharmacokinetics perspective, a 2024 review in Chemical Research in Toxicology summarized the current understanding of the compound's metabolic pathways and potential toxicity. While the parent compound shows moderate hepatic clearance in rodent models, certain metabolites were identified as requiring further evaluation for long-term safety. This underscores the importance of structural optimization in future drug development efforts involving this chemical entity.
Looking ahead, researchers are particularly interested in exploring the structure-activity relationships of Benzenamine, 2,4-dibromo-5-chloro- derivatives to enhance their pharmacological profiles. The integration of artificial intelligence-based drug design approaches with traditional medicinal chemistry is expected to accelerate the discovery of optimized candidates. Furthermore, the compound's potential applications in chemical biology, such as probe development for studying protein-ligand interactions, represent an emerging area of investigation.
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